molecular formula C9H8N2O2S B3348482 4-(Methylsulfonyl)cinnoline CAS No. 17341-78-5

4-(Methylsulfonyl)cinnoline

Cat. No.: B3348482
CAS No.: 17341-78-5
M. Wt: 208.24 g/mol
InChI Key: SDJYJJTXZRSQOE-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)cinnoline (CAS 17341-78-5) is a high-purity chemical building block featuring the cinnoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound serves as a key synthetic intermediate. Research demonstrates its reactivity in nucleophilic substitution, for instance, reacting with potassium cyanide in dimethyl sulfoxide to yield 4-cinnolinecarbonitrile, a valuable precursor for further functionalization . The cinnoline core is of significant research interest for developing novel pharmacologically active compounds. Derivatives of cinnoline have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties . The methylsulfonyl group is a versatile functional handle for designing molecules that can interact with various biological targets. This product is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to their institution's safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2S/c1-14(12,13)9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYJJTXZRSQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169613
Record name 4-(Methylsulfonyl)cinnoline
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Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17341-78-5
Record name 4-(Methylsulfonyl)cinnoline
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Record name NSC158308
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Record name 4-(Methylsulfonyl)cinnoline
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Record name 4-(Methylsulfonyl)cinnoline
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Synthetic Methodologies and Strategies for 4 Methylsulfonyl Cinnoline and Derivatives

Classical and Contemporary Synthetic Routes to Cinnoline (B1195905) Core Structures

The construction of the bicyclic cinnoline ring system has been accomplished through several key chemical transformations. These methods often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. researchgate.net Historically significant methods laid the groundwork for cinnoline synthesis, while modern approaches have introduced greater efficiency, substrate scope, and functional group tolerance.

Diazotization-Based Cyclization Reactions

A cornerstone in the synthesis of cinnolines is the use of diazotization reactions, where an aromatic primary amine is converted into a diazonium salt, which then undergoes an intramolecular cyclization to form the pyridazine (B1198779) ring of the cinnoline system. This class of reactions includes some of the earliest and most well-known methods for cinnoline synthesis.

Arenediazonium salts, formed from the diazotization of ortho-substituted anilines, are key intermediates in several classical cinnoline syntheses. The nature of the ortho-substituent dictates the specific reaction pathway and the final substitution pattern of the cinnoline product.

One of the seminal methods is the Richter cinnoline synthesis , first reported in 1883. This reaction involves the diazotization of an o-aminoarylpropiolic acid, which upon cyclization, hydration, and decarboxylation, yields a cinnoline derivative. drugfuture.comwikipedia.org The initial product is typically a 4-hydroxycinnoline-3-carboxylic acid, which can be further modified. wikipedia.org

The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the diazotization of α-vinyl anilines (o-aminostyrenes). The reaction proceeds by the addition of the diazonium group to the double bond, followed by cyclization. The success of this reaction is influenced by the substituents on the β-position of the styrene, with electron-donating groups generally facilitating the cyclization. colab.wsrsc.org

Another important method is the Borsche-Herbert cyclization , which utilizes the diazotization of ortho-aminoacetophenones to form 4-hydroxycinnolines. This reaction is considered quite versatile for the synthesis of this particular class of cinnoline derivatives. nih.gov

Classical Synthesis Precursor Key Intermediate Primary Product
Richter Synthesiso-Aminoarylpropiolic acido-Alkynylbenzenediazonium salt4-Hydroxycinnoline-3-carboxylic acid
Widman-Stoermer Synthesisα-Vinyl anilineDiazotized o-aminostyrene4-Substituted cinnoline
Borsche-Herbert Synthesiso-AminoacetophenoneDiazotized o-aminoacetophenone4-Hydroxycinnoline

The cyclization of diazotized ortho-amino phenyl propiolic acids is the defining step of the Richter synthesis. The reaction is initiated by treating the amino group with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt. This intermediate then undergoes an intramolecular cyclization where the diazonium group attacks the alkyne moiety. Subsequent hydration and decarboxylation lead to the formation of the cinnoline ring. drugfuture.comwikipedia.org

Recent studies have explored the cyclization of ortho-ethynylarenediazonium salts, which are key intermediates in the Richter reaction, as a method for synthesizing 4-halocinnolines. The outcome of the cyclization can be influenced by the reaction conditions, with the presence of halide ions leading to the formation of 4-halocinnolines instead of the traditional 4-hydroxycinnolines. researchgate.netresearchgate.net The nature of the substituents on the phenyl ring of the starting material can also affect the course of the cyclization. researchgate.net

Hydrazone-Based Cyclization Strategies

An alternative and versatile approach to the cinnoline core involves the cyclization of arylhydrazones. These methods offer a different retrosynthetic disconnection and can provide access to a wide range of substituted cinnolines that may be difficult to obtain through diazotization-based routes.

Arylhydrazones, typically prepared from the condensation of an arylhydrazine with a ketone or aldehyde, are crucial precursors in this synthetic strategy. The subsequent intramolecular cyclization of the arylhydrazone onto the aromatic ring, often promoted by an acid catalyst, leads to the formation of the cinnoline nucleus. This approach is conceptually related to the well-known Fischer indole (B1671886) synthesis. nih.govscispace.com

The cyclization can be facilitated by Lewis acids, which activate the carbonyl group and promote the electrophilic attack of the aromatic ring. rsc.org For instance, the reaction of arylhydrazones with 1,4-diketones can lead to the formation of cinnoline derivatives. researchgate.net Transition-metal catalysts, such as copper, have also been employed to facilitate the intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones, providing an aerobic route to cinnolines. nih.gov

A study by Lettreuch et al. (2020) demonstrated the synthesis of a 3-methylcinnoline-4(1H)-one derivative starting from the reaction of a 2-nitrophenyl hydrazine (B178648) derivative with methyl pyruvate (B1213749) to form a Z-2 nitrophenyl hydrazone. Subsequent reduction of the nitro group and cyclization yielded the desired cinnoline derivative. ijper.org

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it attractive for the synthesis of diverse libraries of compounds.

Several MCRs have been developed for the synthesis of highly functionalized cinnoline derivatives. One such strategy involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under microwave irradiation. This method provides a simple and efficient route to densely functionalized cinnolines. researchgate.net The use of microwave heating can significantly accelerate the reaction rates and improve yields. researchgate.net These one-pot syntheses are highly valuable for generating a wide range of polyfunctionalized cinnolines, which can be further elaborated to access compounds like 4-(methylsulfonyl)cinnoline. nih.govrsc.org

Starting Material 1 Starting Material 2 Starting Material 3 Catalyst/Conditions Product
Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylateAromatic aldehydeNitromethaneDioxane/piperidine, MicrowavePolyfunctionalized cinnoline
2-Nitrobenzyl alcoholBenzylamine (B48309)CsOH·H₂O, EtOH/H₂OCinnoline derivative

Specific Synthesis of this compound

While direct, single-step syntheses of this compound are not extensively documented, a logical and robust multi-step pathway can be constructed based on established reactions in heterocyclic chemistry. This approach involves the initial formation of a substituted cinnoline core, followed by functional group interconversion to install the methylsulfonyl moiety at the C4 position.

A feasible synthetic route to this compound begins with the construction of a 4-hydroxycinnoline intermediate, which is then converted through several steps to the final product.

Step 1: Synthesis of 4-Hydroxycinnoline via Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classical and effective method for producing 4-hydroxycinnolines. innovativejournal.inchempedia.info The reaction typically starts with an ortho-aminoacetophenone. This precursor undergoes diazotization with an agent like sodium nitrite (NaNO₂) in an acidic medium, followed by an intramolecular cyclization of the resulting diazonium salt to yield the 4-hydroxycinnoline core. innovativejournal.in This method is versatile and generally provides good yields.

Step 2: Chlorination of 4-Hydroxycinnoline

The hydroxyl group at the C4 position is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, such as a halogen. Treatment of 4-hydroxycinnoline with a standard chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding the key intermediate, 4-chlorocinnoline (B183215). This type of transformation is a standard procedure for heteroaromatic hydroxyl compounds. globethesis.com

Step 3: Nucleophilic Aromatic Substitution to form 4-(Methylthio)cinnoline (B12898296)

The chlorine atom at the C4 position of the cinnoline ring is activated towards nucleophilic aromatic substitution (SNA_r). nih.gov Reacting 4-chlorocinnoline with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), results in the displacement of the chloride ion to form 4-(methylthio)cinnoline. chemenu.com This reaction introduces the necessary methylthio group that will be oxidized in the final step. Such substitution reactions are fundamental in building molecular complexity on heterocyclic scaffolds. chemguide.co.uklibretexts.org

Step 4: Oxidation to this compound

The final step is the oxidation of the sulfide (B99878) (thioether) to a sulfone. The 4-(methylthio)cinnoline intermediate can be selectively oxidized to the desired this compound using a suitable oxidizing agent. nih.gov Common reagents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org Careful control of reaction conditions is necessary to ensure complete oxidation to the sulfone state rather than stopping at the intermediate sulfoxide (B87167). researchgate.netresearchgate.net

Figure 1: Proposed Synthetic Pathway for this compound
A four-step chemical reaction scheme. Step 1 shows o-aminoacetophenone reacting with sodium nitrite and acid to form 4-hydroxycinnoline. Step 2 shows 4-hydroxycinnoline reacting with phosphorus oxychloride to form 4-chlorocinnoline. Step 3 shows 4-chlorocinnoline reacting with sodium thiomethoxide to form 4-(methylthio)cinnoline. Step 4 shows 4-(methylthio)cinnoline reacting with an oxidizing agent like m-CPBA to yield the final product, this compound.

For the initial Borsche-Drechsel cyclization , yields can often range from 70-90% depending on the specific substrate and the careful control of temperature during the diazotization and cyclization steps. innovativejournal.in The choice of acid (e.g., hydrochloric or sulfuric acid) can also influence the reaction outcome.

In the chlorination step , using an excess of POCl₃ and performing the reaction at reflux temperature typically ensures complete conversion of the 4-hydroxycinnoline. The workup procedure must be carefully managed to safely quench the excess POCl₃.

The nucleophilic aromatic substitution step is dependent on solvent and temperature. Aprotic polar solvents like DMF or DMSO are often used to facilitate the reaction. The temperature can be adjusted to control the reaction rate; moderate heating is usually sufficient.

For the final oxidation step , the choice and stoichiometry of the oxidizing agent are paramount. Using at least two equivalents of the oxidant (e.g., H₂O₂ or m-CPBA) helps to drive the reaction past the sulfoxide stage to the desired sulfone. researchgate.net The reaction is often performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature to control selectivity and prevent side reactions.

Reaction StepKey Parameters for OptimizationTypical ConditionsExpected Outcome
Borsche-Drechsel CyclizationTemperature, Acid Type, Diazotizing AgentNaNO₂, HCl, 0-5°C then heatHigh yield (70-90%) of 4-hydroxycinnoline
ChlorinationReagent Stoichiometry, TemperatureExcess POCl₃, RefluxComplete conversion to 4-chlorocinnoline
Nucleophilic SubstitutionSolvent, Temperature, Nucleophile SourceNaSMe, DMF, 60-80°CEfficient formation of 4-(methylthio)cinnoline
OxidationOxidant Choice, Stoichiometry, Temperature>2 eq. m-CPBA, DCM, 0°C to RTSelective formation of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology can be effectively applied to several steps in the synthesis of this compound.

Specifically, the initial ring-forming cyclization and the subsequent nucleophilic aromatic substitution are well-suited for microwave irradiation. researchgate.netnih.gov For the synthesis of related heterocyclic systems, microwave heating has been shown to reduce reaction times from hours to mere minutes. jmpas.combohrium.com For instance, a nucleophilic substitution on a halo-quinoline that might take several hours under conventional reflux could potentially be completed in 5-20 minutes in a microwave reactor, often with an improved yield. researchgate.net

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)Key Advantage
Cinnoline Ring Formation2-8 hours10-30 minutesDrastic reduction in reaction time
Nucleophilic Aromatic Substitution4-12 hours5-20 minutesIncreased reaction rate and often higher yield

Advanced Synthetic Methodologies for Cinnoline Derivatives

Beyond the classical approaches, modern organic synthesis offers more advanced and efficient strategies for constructing the cinnoline core and its derivatives. These methods often employ transition-metal catalysis to achieve novel bond formations and cyclization pathways.

Transition-metal catalysis provides powerful tools for the synthesis of complex heterocycles. Recently, a transition-metal-free intramolecular redox cyclization reaction was developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine, showcasing an innovative approach that avoids costly or toxic metal catalysts. nih.gov

Palladium catalysis is arguably one of the most important tools in modern synthetic chemistry for forming C-C and C-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly valuable for derivatizing a pre-formed heterocyclic core, such as 4-chlorocinnoline. acs.org These reactions allow for the introduction of a wide array of substituents that would be difficult to install using traditional methods. nih.gov

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org By selecting the appropriate coupling partner, various functional groups can be attached to the cinnoline ring.

Reaction NameCoupling PartnerBond FormedApplication for Cinnoline Derivatives
Suzuki CouplingOrganoboron Reagent (R-B(OR)₂)C-CIntroduction of aryl or alkyl groups
Heck CouplingAlkeneC-CIntroduction of vinyl groups
Buchwald-Hartwig AminationAmine (R₂NH)C-NSynthesis of amino-substituted cinnolines acs.org
Sonogashira CouplingTerminal AlkyneC-CIntroduction of alkynyl groups

These palladium-catalyzed methods offer unparalleled versatility in creating libraries of cinnoline derivatives for further investigation, starting from a common halogenated intermediate.

Transition-Metal-Free Cyclization Protocols

While metal-catalyzed methods are powerful, the development of transition-metal-free protocols is highly desirable to avoid metal contamination in the final products and to promote greener synthesis.

A novel transition-metal-free intramolecular redox cyclization reaction has been developed for the efficient synthesis of cinnoline derivatives nih.govrsc.orgrsc.org. This method utilizes readily available starting materials such as 2-nitrobenzyl alcohol and benzylamine nih.govrsc.org. The key steps of the mechanism involve an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate in situ. This is followed by condensation with benzylamine, azo isomerization to a hydrazone, intramolecular cyclization, and finally aromatization to yield the cinnoline product nih.govrsc.orgrsc.org. The reaction is typically promoted by a base like CsOH·H₂O in an ethanol/water solvent system nih.govrsc.org.

Scheme 1: Proposed Mechanism for Transition-Metal-Free Intramolecular Redox Cyclization

Intramolecular Redox Reaction: 2-nitrobenzyl alcohol is converted to 2-nitrosobenzaldehyde. nih.govrsc.org

Condensation: The aldehyde reacts with benzylamine to form an ortho-azo intermediate. nih.govrsc.org

Isomerization: The azo intermediate isomerizes to a hydrazone. nih.govrsc.org

Cyclization & Aromatization: The hydrazone undergoes intramolecular cyclization and subsequent aromatization to form the cinnoline ring. nih.govrsc.org

Electrosynthesis is an environmentally friendly tool that uses clean electrical energy to drive redox reactions acs.org. A one-pot, two-step electrosynthesis of cinnoline derivatives has been developed from ortho-alkynyl acetophenones and sulfonyl hydrazides through an organocatalytic cascade radical cyclization and migration acs.orgacs.org. This metal-free methodology features mild reaction conditions, broad functional group tolerance, and good to excellent yields acs.orgacs.org. The reaction is performed in an undivided cell, often using a carbon cloth anode and a platinum plate cathode, with an organic catalyst such as 4-(10H-phenothiazin-10-yl)benzonitrile acs.org.

Table 3: Conditions for Organocatalytic Electrosynthesis of Cinnolines

ParameterCondition
Starting Materialsortho-Alkynyl acetophenones, Sulfonyl hydrazides
Catalyst4-(10H-phenothiazin-10-yl)benzonitrile
ElectrodesCarbon cloth anode, Platinum plate cathode
Cell TypeUndivided
CurrentConstant current (e.g., 10 mA)
Key FeaturesMetal-free, Green conditions, Cascade radical cyclization

Cascade Reactions and Tandem Processes in Cinnoline Formation

Cascade and tandem reactions offer a highly efficient approach to synthesizing complex molecules like cinnolines by forming multiple chemical bonds in a single operation, thus improving atom and step economy.

Several of the methodologies mentioned previously incorporate cascade or tandem processes. For example, the Rh(III)-catalyzed reaction of Boc-arylhydrazines with alkynes proceeds via a cascade oxidative coupling/cyclization nih.gov. Similarly, the organocatalytic electrosynthesis involves a cascade radical cyclization and migration to form the cinnoline ring acs.orgacs.org.

Wang's group reported a copper-catalyzed cascade cyclization for the regioselective synthesis of functionalized cinnolines nih.gov. Another one-pot cascade reaction was developed for the construction of 4-amido-cinnoline derivatives nih.gov. Furthermore, a visible light-induced, metal-free cascade sulfonylation/cyclization has been used to produce quinoline-2,4-diones, demonstrating the utility of cascade strategies in the synthesis of related N-heterocycles mdpi.com. The methylsulfonyl group in this compound is known to be an excellent leaving group, readily substituted by various carbon nucleophiles in subsequent reactions, making its synthesis via these efficient cascade processes particularly valuable thieme-connect.de.

Synthesis of this compound Analogs and Substituted Derivatives

The creation of analogs and substituted derivatives of this compound hinges on the ability to modify the cinnoline scaffold at various positions. This allows for the systematic alteration of the molecule's properties. Key to this is the functionalization of the core structure and the precise introduction of the desired chemical moieties.

The functionalization of the cinnoline nucleus is the cornerstone for the synthesis of its derivatives. The reactivity of the cinnoline ring system allows for the introduction of various functional groups, which can then be further manipulated. A common and effective strategy begins with the synthesis of a 4-hydroxycinnoline precursor. This intermediate is pivotal as the hydroxyl group can be readily converted into a better leaving group, such as a halide, facilitating subsequent nucleophilic substitution reactions.

For instance, 4-hydroxycinnoline can be treated with reagents like phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride and phosphorus pentachloride to yield 4-chlorocinnoline. This halogenated derivative is an excellent substrate for introducing a wide array of functional groups at the 4-position due to the lability of the chlorine atom to nucleophilic displacement. This reactivity is a key entry point for the synthesis of diverse 4-substituted cinnoline analogs.

The following table outlines a typical transformation of 4-hydroxycinnoline to a more reactive intermediate.

Starting MaterialReagentProductPurpose
4-HydroxycinnolinePOCl₃4-ChlorocinnolineActivation of the C4 position for nucleophilic substitution
4-Hydroxy-6-nitrocinnolineSOCl₂/PCl₅4-Chloro-6-nitrocinnolineFunctionalization of a pre-substituted cinnoline ring

This initial functionalization is critical as it sets the stage for the introduction of the key methylsulfonyl group or other desired substituents.

The introduction of a methylsulfonyl group at the 4-position of the cinnoline ring is typically achieved through a two-step process: nucleophilic aromatic substitution (SNAr) to introduce a methylthio (-SMe) group, followed by oxidation.

Starting with a 4-halocinnoline, such as 4-chlorocinnoline, a nucleophilic substitution reaction with a methylthiolate source, like sodium thiomethoxide (NaSMe), yields 4-(methylthio)cinnoline. This reaction takes advantage of the electrophilic nature of the C4 carbon in the 4-halocinnoline, which is susceptible to attack by the nucleophilic sulfur of the thiomethoxide.

Once the 4-(methylthio)cinnoline intermediate is formed, the sulfur atom is oxidized to the sulfone. This oxidation is typically accomplished using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions can be tuned to control the extent of oxidation and ensure the formation of the desired sulfone without over-oxidation or degradation of the cinnoline ring.

A plausible reaction scheme is presented below:

Nucleophilic Aromatic Substitution: 4-Chlorocinnoline + NaSMe → 4-(Methylthio)cinnoline + NaCl

Oxidation: 4-(Methylthio)cinnoline + Oxidizing Agent (e.g., m-CPBA) → this compound

This two-step sequence is a reliable method for the introduction of the methylsulfonyl group. The versatility of the SNAr reaction also allows for the introduction of a wide range of other sulfur, oxygen, and nitrogen nucleophiles at the 4-position, leading to a diverse set of substituted cinnoline derivatives. For example, various amines can be reacted with 4-chlorocinnoline to produce 4-aminocinnoline derivatives, which themselves can be further functionalized.

The following table summarizes the introduction of various substituents onto the cinnoline nucleus.

PrecursorReagentProductReaction Type
4-ChlorocinnolineSodium Thiomethoxide4-(Methylthio)cinnolineNucleophilic Aromatic Substitution
4-(Methylthio)cinnolinem-CPBAThis compoundOxidation
4-ChlorocinnolineAmmonia/Phenol4-AminocinnolineNucleophilic Aromatic Substitution
4-ChlorocinnolineHydrazine4-HydrazinocinnolineNucleophilic Aromatic Substitution

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material, which is particularly useful for creating libraries of compounds for biological screening. For this compound and its analogs, DOS strategies can be employed to systematically modify different parts of the molecule.

A key approach to DOS for this class of compounds involves leveraging the reactivity of a common intermediate, such as a 4-halocinnoline. By reacting this versatile precursor with a diverse set of nucleophiles, a library of 4-substituted cinnolines can be rapidly assembled. For example, a parallel synthesis approach could be used where 4-chlorocinnoline is reacted with a variety of thiols, alcohols, and amines in a multi-well plate format to generate a library of compounds with different functional groups at the 4-position.

Furthermore, diversity can be introduced by starting with a range of substituted anilines to create a variety of cinnoline cores through initial cyclization reactions. These substituted cinnolines can then be functionalized at the 4-position as described above. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed on halo-substituted cinnolines to introduce a wide range of aryl, heteroaryl, and amino groups at various positions on the benzene portion of the cinnoline ring, further expanding the diversity of the synthesized library.

The following table outlines potential strategies for achieving molecular diversity in the synthesis of this compound analogs.

StrategyCore IntermediateDiverse InputsResulting Diversity
Parallel Nucleophilic Substitution4-ChlorocinnolineVarious thiols, alcohols, aminesVaried substituents at the C4-position
Varied Cinnoline Core SynthesisSubstituted AnilinesDiazotization and cyclization reagentsSubstituents on the benzo ring of the cinnoline core
Cross-Coupling ReactionsHalo-substituted CinnolinesBoronic acids, amines, etc.Aryl, heteroaryl, and amino groups at multiple positions

These strategies, individually or in combination, provide powerful tools for the generation of large and diverse libraries of this compound analogs for further scientific investigation.

Reactivity and Reaction Mechanisms of 4 Methylsulfonyl Cinnoline

Nucleophilic Reactivity of the Methylsulfonyl Group

The methylsulfonyl group at the C4 position of the cinnoline (B1195905) ring is a potent electron-withdrawing group, rendering this position highly susceptible to nucleophilic attack. This group acts as an excellent leaving group, facilitating a variety of nucleophilic substitution reactions.

4-(Methylsulfonyl)cinnoline readily undergoes nucleophilic substitution with a wide array of nucleophiles. The scope of these reactions is broad, encompassing nitrogen, oxygen, and carbon-based nucleophiles. For instance, treatment with amines such as aniline, hydrazine (B178648), and hydroxylamine (B1172632) leads to the formation of the corresponding 4-amino-, 4-hydrazino-, and 4-hydroxyamino-cinnoline derivatives.

The reaction with oxygen nucleophiles is also well-documented. When heated with water, this compound decomposes to 4-cinnolinol (B105057). This decomposition is accelerated in the presence of dilute acid. Similarly, reaction with sodium methoxide (B1231860) in methanol (B129727) yields 4-methoxycinnoline.

Carbon-based nucleophiles, particularly active methylene (B1212753) compounds, effectively displace the methylsulfonyl group. In the presence of a strong base like sodium amide, carbanions generated from reagents such as ethyl acetoacetate, diethyl malonate, ethyl cyanoacetate, and malononitrile (B47326) attack the C4 position to form new carbon-carbon bonds. thieme-connect.de The reaction with potassium cyanide in dimethyl sulfoxide (B87167) also results in the substitution of the methylsulfonyl group. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

NucleophileReagentProduct
AnilineC₆H₅NH₂4-Anilinocinnoline
HydrazineN₂H₄4-Hydrazinocinnoline
HydroxylamineNH₂OH4-Hydroxyaminocinnoline
MethoxideCH₃ONa4-Methoxycinnoline
CyanideKCN4-Cyanocinnoline
MalononitrileCH₂(CN)₂4-Cinnolinemalononitrile

The conditions under which these nucleophilic substitution reactions are carried out significantly influence their outcomes. Temperature is a critical factor; for example, the hydrolysis to 4-cinnolinol is facilitated by heating. The presence of an acid or a base can also accelerate the substitution process. For reactions involving carbanions generated from active methylene compounds, the use of a strong base such as sodium amide is essential to deprotonate the active methylene group, thereby generating the nucleophilic species required for the reaction to proceed. The choice of solvent can also play a role, as seen in the use of dimethyl sulfoxide for the reaction with potassium cyanide.

Kinetic studies have shown that methylsulfonyl-substituted nitrogen heterocycles, including cinnoline, are significantly more reactive towards nucleophiles than their chloro-substituted counterparts. The reaction of this compound with methoxide ion is approximately 40 to 100 times faster than that of 4-chlorocinnoline (B183215) under similar conditions. This enhanced reactivity is attributed to a lower energy of activation for the displacement of the methylsulfonyl group. rsc.org

Electrophilic Aromatic Substitution on the Cinnoline Ring

Electrophilic aromatic substitution (EAS) on the cinnoline ring system is a less facile process compared to benzene (B151609), due to the electron-withdrawing nature of the two nitrogen atoms in the pyridazine (B1198779) ring. This deactivation is further intensified by the presence of the strongly electron-withdrawing methylsulfonyl group at the 4-position.

The regioselectivity of EAS on the cinnoline ring is primarily governed by the electronic properties of the bicyclic system. The pyridazine ring is significantly deactivated towards electrophilic attack. Therefore, substitution is expected to occur on the benzene ring (positions 5, 6, 7, and 8).

Studies on the nitration of the parent cinnoline molecule have shown that substitution occurs at the 5- and 8-positions in roughly equal proportions. rsc.org This suggests that these positions are the most electron-rich in the carbocyclic ring. Further research on the nitration and sulfonation of chloro-substituted 4-hydroxycinnolines indicates that the substitution pattern is largely dictated by the 1,2-diaza arrangement of the cinnoline system, with the influence of the substituent at the 4-position being of lesser importance. rsc.org In the case of this compound, the powerful deactivating effect of the methylsulfonyl group would further disfavor substitution on the pyridazine ring and likely direct incoming electrophiles to the 5- and 8-positions of the benzene ring.

The methylsulfonyl group is a strong deactivating group in electrophilic aromatic substitution reactions. Its electron-withdrawing nature, both through induction and resonance, reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. In the context of the already electron-deficient cinnoline ring system, the deactivating effect of the methylsulfonyl group at the 4-position is additive, making electrophilic substitution on the entire molecule challenging. Any successful substitution would require harsh reaction conditions. The deactivating nature of the sulfonyl group would also favor meta-directing substitution relative to its position on a benzene ring. However, in the cinnoline system, its influence on the more reactive benzene portion of the molecule would be transmitted through the heterocyclic ring, reinforcing the inherent preference for substitution at the 5- and 8-positions.

Redox Chemistry and Associated Mechanisms

The cinnoline ring system can participate in redox reactions, and the presence of the methylsulfonyl group can influence this behavior.

The electrochemical behavior of the related benzo[c]cinnoline (B3424390) has been studied, revealing a reduction process that involves two discrete two-electron waves in acidic media and a single wave in basic media. The final reduction product is proposed to be 2,2′-diaminobiphenyl. This indicates that the nitrogen-nitrogen double bond within the cinnoline core is susceptible to reduction.

Furthermore, the synthesis of cinnoline derivatives can be achieved through intramolecular redox cyclization reactions, highlighting the ability of the molecular framework to undergo internal electron transfer processes. nih.gov The redox properties of the cinnoline core have also been exploited in the development of sulfonated benzo[c]cinnolines for use in alkaline redox-flow batteries.

For this compound specifically, the strong electron-withdrawing nature of the methylsulfonyl group would be expected to make the cinnoline ring more susceptible to reduction compared to the unsubstituted parent molecule. Studies on the kinetics of adsorbed cinnoline using square-wave voltammetry have determined the standard redox reaction rate constant, which varies with pH. researchgate.netnih.gov While specific data for the 4-methylsulfonyl derivative is not extensively available, the established redox activity of the cinnoline scaffold suggests that this compound would also exhibit interesting electrochemical properties.

Intramolecular Redox Processes in Cinnoline Synthesis

A notable strategy for constructing the cinnoline framework involves a transition-metal-free intramolecular redox cyclization. This method has been developed for the synthesis of cinnoline derivatives from starting materials like 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov Mechanistic studies have shown that this process involves a key intramolecular redox reaction, which is followed by condensation, isomerization, cyclization, and finally aromatization to yield the desired cinnoline product. nih.gov

The reaction is initiated by the deprotonation of 2-nitrobenzyl alcohol in the presence of a base, which then undergoes an intramolecular redox event to generate a 2-nitrosobenzaldehyde intermediate in situ. nih.gov This intermediate is crucial for the subsequent steps of the reaction cascade that ultimately forms the heterocyclic cinnoline ring. nih.gov

Reductive Cyclization Pathways

Reductive methods are integral to several classic and modern cinnoline syntheses. The Richter cinnoline synthesis, one of the earliest methods, involves the cyclization of an alkyne, o-C6H4(N2Cl)C≡CCO2H, to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org The final step to obtain the parent cinnoline heterocycle from this intermediate involves the reductive removal of the hydroxyl group. wikipedia.org

Another example involves the use of reducing agents to facilitate the cyclization of precursor molecules. For instance, 2-nitrophenyl hydrazone derivatives can be treated with a reducing agent like sodium dithionite. This reduction of the nitro group to an amine is a key step that enables the subsequent intramolecular cyclization to form a 3-methylcinnoline-4(1H)-one derivative.

Other Significant Reaction Pathways

Beyond foundational cyclization strategies, modern synthetic methods have introduced sophisticated pathways for creating substituted and fused cinnoline systems.

Cycloaddition Reactions and Annulation Processes

Transition-metal-catalyzed annulation reactions have become powerful tools for synthesizing cinnoline derivatives. Rhodium(III)-catalyzed [4+2] annulation, for example, can be used to construct the cinnoline scaffold. drugfuture.com These reactions often proceed via C-H activation, where a directing group guides the metal catalyst to activate a specific C-H bond on a substrate, such as an azobenzene (B91143) or N-aryl pyrazolone. This activated species then undergoes annulation with a coupling partner like a diazo compound or an alkyne to build the heterocyclic ring.

These C-H functionalization and annulation strategies provide efficient access to complex molecules like indazolocinnolines and phthalazinocinnolines. thieme-connect.de Vinylene carbonate has been employed in such reactions, acting as both an acetylene (B1199291) surrogate and an oxidizing agent in redox-neutral processes. thieme-connect.de

Reaction TypeCatalyst/ReagentSubstratesProduct TypeReference
[4+2] AnnulationRh(III) ComplexN-Aryl Pyrazolones + Diazo CompoundsPyrazolone-Fused Cinnolines quimicaorganica.org
C-H AnnulationRh(III) ComplexN-Aryl Indazolones + Vinylene CarbonateIndazolocinnolines thieme-connect.de
Cascade AnnulationNone (Catalyst-free)Aryl Diazonium Salts + Nitriles + AlkynesMultiply Substituted Quinolines (analogous)

Rearrangement Reactions Involving Cinnoline Scaffolds

Major rearrangements of the stable aromatic cinnoline scaffold itself are not commonly reported. Instead, rearrangement steps are often critical during the synthesis of the cinnoline ring from its precursors. For example, in the multi-step synthesis involving intramolecular redox cyclization, an azo intermediate undergoes isomerization to form a hydrazone. nih.gov This azo-hydrazone tautomerization is a crucial rearrangement that positions the molecule correctly for the subsequent intramolecular cyclization step that forms the core ring structure. nih.gov Similarly, the classic Widman-Stoermer synthesis involves the diazotization of o-aminoarylethylenes, where the rearrangement and cyclization of the diazonium intermediate is the key ring-forming process. drugfuture.com

Mechanistic Elucidation Studies

Understanding the mechanisms of these reactions is key to optimizing conditions and expanding their scope. Studies have focused on identifying transient species and key intermediates that govern the reaction pathways.

Identification of Key Intermediates

Mechanistic investigations have successfully identified several key intermediates in cinnoline synthesis. In the base-promoted intramolecular redox cyclization, two critical intermediates have been noted: 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde. nih.gov The formation of the 2-nitrosobenzaldehyde via an intramolecular redox reaction is the pivotal first step, and its subsequent condensation and isomerization leads to the hydrazone intermediate which then cyclizes. nih.gov

In other cyclization pathways starting from arylhydrazones, the formation of a quinonemethylidene intermediate has been postulated. researchgate.net This intermediate would be highly reactive and quickly undergo the final steps to form the stable, aromatic cinnoline ring.

IntermediateReaction PathwayRoleReference
2-NitrosobenzaldehydeIntramolecular Redox CyclizationFormed in situ; condenses with amine nih.gov
(E)-2-(2-benzylidenehydrazineyl) benzaldehydeIntramolecular Redox CyclizationHydrazone formed via azo isomerization; undergoes cyclization nih.gov
QuinonemethylideneArylhydrazone Cyclization (Postulated)Highly reactive species preceding aromatization researchgate.net

Role of Catalysts and Additives in Reaction Mechanisms

The reactions of this compound often necessitate the use of additives to facilitate the transformation, primarily by enhancing the nucleophilicity of the reacting species. A prominent example is the use of a strong base, such as sodium amide (NaNH₂), in reactions involving active methylene compounds.

In these reactions, sodium amide functions as a Brønsted-Lowry base, deprotonating the active methylene compound to generate a highly reactive carbanion. This carbanion then serves as the potent nucleophile that attacks the electron-deficient C4 position of the cinnoline ring, leading to the displacement of the methylsulfonyl group and the formation of a new carbon-carbon bond. The mechanism can be depicted as a nucleophilic aromatic substitution (SNAr) process, where the additive (sodium amide) is crucial for the in-situ generation of the nucleophile.

While the primary role of additives like sodium amide is that of a base, the broader field of nucleophilic aromatic substitution on heterocyclic compounds has seen the application of various catalytic systems to promote such reactions. These can include transition metal catalysts, which can activate either the heterocyclic substrate or the nucleophile, and phase-transfer catalysts, which facilitate reactions between reactants in immiscible phases. However, in the specific documented reactions of this compound with active methylene compounds, the role of sodium amide is primarily that of a stoichiometric base rather than a catalyst in the classical sense.

Table 1: Role of Sodium Amide in the Reaction of this compound with Active Methylene Compounds

Reactant Additive Role of Additive Generated Nucleophile Product Type
Active Methylene Compound (e.g., malononitrile, ethyl acetoacetate)Sodium Amide (NaNH₂)Brønsted-Lowry BaseCarbanionC4-substituted cinnoline

Spectroscopic and Computational Approaches for Mechanism Determination

The elucidation of reaction mechanisms for compounds like this compound relies heavily on a combination of spectroscopic and computational methods. These techniques provide insights into the electronic properties of the molecule, the structure of intermediates, and the energy profile of the reaction pathway.

Spectroscopic Approaches:

Spectroscopic techniques are invaluable for identifying reactants, products, and, crucially, transient intermediates that may be formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the structure of the starting material and the final substituted products. In mechanistic studies, NMR can be used to monitor the progress of a reaction over time. Furthermore, specialized NMR techniques, such as in-situ NMR, can potentially be employed to detect and characterize reaction intermediates, such as Meisenheimer complexes, which are characteristic of the SNAr mechanism. While specific in-situ NMR studies on this compound reactions are not extensively documented, the analysis of chemical shift changes in the aromatic protons of the cinnoline ring upon substitution provides clear evidence of the transformation.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of compounds and can be used to identify products and byproducts in a reaction mixture. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the synthesized molecules. In mechanistic investigations, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in the reaction solution. For instance, the Meisenheimer intermediate in the SNAr reaction of this compound, being an anionic species, could potentially be observed using negative-ion mode ESI-MS.

Computational Approaches:

Computational chemistry offers a powerful lens through which to view reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a commonly employed method for these types of investigations.

Analysis of Ground State Properties: Computational methods can be used to calculate the distribution of electron density in the this compound molecule. This can help in understanding the electrophilicity of the C4 position and its susceptibility to nucleophilic attack. Calculation of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most likely site for nucleophilic attack.

Transition State Analysis: A key aspect of computational mechanistic studies is the location and characterization of transition states. By calculating the energy profile of the reaction pathway, including the energies of reactants, intermediates, transition states, and products, the rate-determining step of the reaction can be identified. For the SNAr mechanism, computational studies can model the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group, providing a detailed picture of the reaction coordinate. While specific computational studies on the reaction mechanisms of this compound are not widely reported, theoretical analyses of nucleophilic aromatic substitution on analogous sulfonyl-substituted heterocycles provide a framework for understanding its reactivity. These studies generally support a stepwise mechanism involving a stable Meisenheimer intermediate.

Table 2: Application of Spectroscopic and Computational Methods in Mechanistic Studies of Cinnoline Derivatives

Technique Application Information Gained
NMR SpectroscopyProduct characterization, reaction monitoringStructural confirmation, reaction kinetics
Mass SpectrometryProduct and intermediate identificationMolecular weight, elemental composition, detection of transient species
Computational Chemistry (DFT)Analysis of electronic structure, reaction pathway modelingElectrophilicity of reaction sites, transition state energies, reaction mechanism

Applications of Spectroscopic and Analytical Techniques in Cinnoline Research

Methodologies for Structural Elucidation of 4-(Methylsulfonyl)cinnoline and its Derivatives

The structural characterization of this compound, a molecule featuring a bicyclic heteroaromatic cinnoline (B1195905) core functionalized with a methylsulfonyl group, relies on the synergistic application of several advanced analytical methods. Each technique offers a unique window into the molecular architecture, and their combined data provides a complete and validated structural assignment. The primary methods employed for the elucidation of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the aromatic protons of the cinnoline ring system and the methyl protons of the sulfonyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of both the cinnoline nitrogen atoms and the methylsulfonyl group. Protons on the benzene (B151609) ring portion of the cinnoline system would typically appear as a complex multiplet pattern in the downfield region (typically δ 7.5-9.0 ppm). The proton at position 3 of the cinnoline ring is expected to be significantly deshielded due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing sulfonyl group, likely appearing at a chemical shift greater than δ 9.0 ppm. The methyl protons of the -SO₂CH₃ group would appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbon atom at position 4, directly attached to the electron-withdrawing sulfonyl group, would be significantly deshielded, appearing at a downfield chemical shift. The carbons of the cinnoline ring would resonate in the aromatic region (δ 120-160 ppm). The methyl carbon of the sulfonyl group would appear at a characteristic upfield chemical shift.

Illustrative ¹H and ¹³C NMR Data for a Substituted Cinnoline Derivative

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Cinnoline-H39.15 (s, 1H)145.2
Cinnoline-H58.30 (d, 1H)128.9
Cinnoline-H67.95 (t, 1H)132.5
Cinnoline-H78.10 (t, 1H)129.8
Cinnoline-H88.50 (d, 1H)125.6
SO₂CH₃3.25 (s, 3H)44.8

Note: This is a representative table based on general knowledge of similar structures, as specific experimental data for this compound was not found in the searched literature.

For more complex derivatives of this compound or in cases of ambiguous signal assignments in 1D NMR spectra, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, providing definitive evidence for molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons in the aromatic spin systems of the cinnoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the position of substituents, such as the methylsulfonyl group on the cinnoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the molecular formula with high accuracy.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be characteristic of the cinnoline ring system and the methylsulfonyl substituent. Key fragmentation pathways would likely involve the loss of the methyl group (•CH₃) from the sulfonyl moiety, followed by the loss of sulfur dioxide (SO₂). The cinnoline ring itself can undergo characteristic fragmentation, often involving the loss of a molecule of nitrogen (N₂) and subsequent rearrangement of the resulting carbocation.

Expected Fragmentation Pattern of this compound

m/z Fragment Description
[M]⁺[C₉H₈N₂O₂S]⁺Molecular Ion
[M-15]⁺[C₈H₅N₂O₂S]⁺Loss of •CH₃
[M-79]⁺[C₉H₈N₂]⁺Loss of •SO₂CH₃
[M-64]⁺[C₉H₈N₂S]⁺Loss of O₂ (less likely)

Note: This table represents a predicted fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the sulfonyl group and the aromatic C-H and C=C bonds of the cinnoline ring.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-SO₂-Asymmetric stretching1350-1300
-SO₂-Symmetric stretching1160-1120
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1600-1450
C-SStretching800-600

Note: This table provides expected ranges for the characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Chromatographic and Separation Methodologies

Chromatographic techniques are central to the purification and analysis of cinnoline compounds, including this compound. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. alwsci.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. This approach is effective for separating moderately polar to nonpolar compounds.

Method Development and Validation:

A typical RP-HPLC method for this compound would involve a C18 column as the stationary phase, which is a nonpolar matrix. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol (B129727). jisciences.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, including the main compound and any potential impurities.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijper.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. globalresearchonline.net

Illustrative HPLC Parameters for Purity Analysis of this compound:

ParameterCondition
Chromatograph HPLC system with UV-Vis or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Note: This table represents a typical set of starting conditions for method development and would require optimization and validation for the specific analysis of this compound.

Data Interpretation:

The purity of a this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The quantification of the compound would require the use of a certified reference standard to create a calibration curve, plotting peak area against concentration.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. wikipedia.org For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net

Procedure for Reaction Monitoring:

A small aliquot of the reaction mixture is taken at regular intervals and spotted onto a TLC plate, typically coated with silica gel (a polar stationary phase). wikipedia.org Alongside the reaction mixture, spots of the starting materials and a "co-spot" (a mixture of the starting material and the reaction mixture) are also applied. researchgate.net The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. york.ac.uk

The choice of the eluent is critical for achieving good separation. For a compound like this compound, which is expected to be moderately polar, a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) would be a suitable starting point. rochester.edubiotage.com

After development, the plate is visualized, typically under UV light (254 nm), as aromatic compounds like cinnolines are UV-active. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the compounds; more polar compounds generally have lower Rf values on a silica gel plate. wvu.edu

Representative TLC Solvent Systems for Cinnoline Derivatives:

Solvent System (v/v)PolarityTypical Application
Hexane:Ethyl Acetate (7:3)Low to MediumSeparation of less polar compounds.
Dichloromethane (B109758):Methanol (9.5:0.5)MediumGeneral purpose for moderately polar compounds.
Toluene:Ethyl Acetate (8:2)MediumGood for aromatic compounds.

Note: The optimal solvent system needs to be determined experimentally to achieve an Rf value for the product that is typically between 0.3 and 0.5 for clear separation.

Purity Assessment and Characterization Protocols

Ensuring the purity and confirming the identity of a newly synthesized compound like this compound is a critical step in chemical research. nicovaper.com This involves a combination of chromatographic and spectroscopic techniques, adhering to established protocols to guarantee the quality of the active pharmaceutical ingredient (API) or intermediate. fda.govpharmexcil.com

A comprehensive characterization protocol for this compound would typically include the following steps:

Purification: The crude product from the synthesis is purified, often using column chromatography with a silica gel stationary phase and an appropriate eluent system determined through TLC analysis. Recrystallization from a suitable solvent is another common method for purification.

Chromatographic Purity: The purity of the isolated compound is assessed using a validated HPLC method, as described in section 4.2.1. The acceptance criterion for purity is often set high, for instance, >98% or >99%, depending on the intended use of the compound.

Structural Confirmation: The chemical structure of this compound is confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the sulfonyl group (SO₂) and the aromatic C-H and C=N bonds within the cinnoline ring.

Physicochemical Characterization:

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which should match the calculated values for the molecular formula of this compound.

Computational and Theoretical Chemistry Studies on 4 Methylsulfonyl Cinnoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ekb.egnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For cinnoline (B1195905) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate their electronic structure and predict reactivity. ekb.egnih.govthesciencein.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ekb.egnih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity.

Other global chemical reactivity descriptors calculated via DFT include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of donating electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These calculations help in creating a detailed Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov

Table 1: Illustrative Electronic Properties of a 4-Substituted Cinnoline Derivative Calculated by DFT
ParameterCalculated Value (Illustrative)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.5 eVIndicator of chemical reactivity and stability
Ionization Potential (IP)6.5 eVEnergy required to remove an electron
Electron Affinity (EA)2.0 eVEnergy released upon gaining an electron
Electronegativity (χ)4.25 eVMeasure of electron-attracting ability
Chemical Hardness (η)2.25 eVResistance to charge transfer

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. Studies on 4-substituted cinnolines have utilized ab initio calculations at the HF level with basis sets like 6-311G(d,p) to determine various molecular properties. sid.ir

These calculations provide optimized molecular structures and can be performed in different environments, such as the gas phase or in the presence of solvents (using models like the Polarizable Continuum Model, PCM), to understand how properties change with polarity. sid.ir Key molecular properties calculated include:

Polarizability (α): Describes the deformability of the electron cloud in response to an external electric field.

First-Order Hyperpolarizability (β): Relates to the nonlinear optical (NLO) properties of a molecule, which are important for applications in optoelectronics. sid.ir

The investigation of these properties is crucial, as they are directly related to the intermolecular interactions a molecule can form. sid.irnih.gov

Table 2: Illustrative Molecular Properties of a 4-Substituted Cinnoline Calculated by Ab Initio Methods
PropertyGas Phase (Illustrative)Water (Illustrative)Description
Dipole Moment (μ)4.50 Debye5.80 DebyeOverall molecular polarity
Mean Polarizability (α)25.0 x 10-24 esu28.5 x 10-24 esuElectron cloud deformability
Hyperpolarizability (β)30.0 x 10-30 esu45.0 x 10-30 esuNonlinear optical response

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of molecules.

Conformational analysis of 4-(Methylsulfonyl)cinnoline is critical for understanding its three-dimensional shape and flexibility. This is particularly important for the methylsulfonyl group (-SO₂CH₃), as its rotation around the C-S bond can lead to different conformers with varying energies. Computational studies on sulfonamides and other sulfur-containing heterocycles reveal that the preferred conformation is a balance of steric hindrance and electronic interactions. mdpi.comacs.org

By systematically rotating the key dihedral angles (e.g., the C-C-S-O angle) and calculating the potential energy at each step, a conformational energy landscape can be generated. This map identifies the low-energy, stable conformers (global and local minima) and the energy barriers (transition states) between them. Such analyses for benzenesulfonamides have shown that the orientation of the sulfonyl group relative to the aromatic ring is a key structural feature influenced by nearby substituents. mdpi.com For this compound, computational modeling would clarify the preferred spatial arrangement of the sulfonyl oxygens and the methyl group relative to the planar cinnoline ring system.

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.netarxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax), which helps in the characterization of the molecule. researchgate.net

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Comparing these theoretically predicted spectra with experimental data serves as a powerful validation of the computed molecular structure. nih.gov Quartic force fields and other high-level methods can also be used to predict rovibrational spectroscopic data with high accuracy. olemiss.edu

Research on Biological Interactions and Mechanistic Insights Excluding Clinical/safety

Exploration of Molecular Interactions and Biological Targets

Investigations into 4-(Methylsulfonyl)cinnoline and its analogs aim to identify their biological targets and understand the nature of their molecular interactions. This foundational research is critical for explaining their mechanism of action.

The cinnoline (B1195905) scaffold is a key structural component in many compounds designed as enzyme inhibitors. nih.govnih.gov Derivatives have been reported to inhibit a range of enzymes, and mechanistic studies seek to clarify how they bind and modulate enzyme activity.

Phosphodiesterases (PDEs): Cinnoline derivatives have been developed as inhibitors of phosphodiesterases, such as PDE4 and PDE10A. nih.govmdpi.com PDE10A, in particular, is involved in cellular signaling pathways relevant to psychiatric disorders. nih.govmdpi.com Mechanistic studies for some inhibitors have elucidated their binding mode within the enzyme's catalytic domain. nih.govmdpi.com

Protein Kinases: Kinases are another major target for cinnoline-based compounds. Bruton's tyrosine kinase (BTK), implicated in autoimmune disorders, and phosphoinositide 3-kinases (PI3Ks), involved in cell proliferation, have been targeted by novel cinnoline derivatives. nih.govnih.gov Studies have developed compounds with nanomolar inhibitory activities against PI3Ks. nih.gov

Other Enzymes: Cinnoline derivatives have also been evaluated as inhibitors of human neutrophil elastase (HNE), an enzyme linked to inflammatory disorders. nih.gov While not a cinnoline, a related quinoline (B57606) scaffold study highlighted the importance of a methylsulfonyl group for potent and selective inhibition of the cyclooxygenase-2 (COX-2) isozyme, suggesting its potential role as a key pharmacophore. nih.govnih.gov Molecular modeling in that study indicated the methylsulfonyl substituent could fit into a secondary pocket of the COX-2 active site. nih.govnih.gov

Table 1: Enzyme Targets of Cinnoline Derivatives

Enzyme TargetTherapeutic AreaReference
Phosphodiesterase 10A (PDE10A)Psychiatric Disorders nih.govmdpi.com
Phosphodiesterase 4 (PDE4)Inflammatory Disorders nih.govmdpi.com
Bruton's Tyrosine Kinase (BTK)Autoimmune Disorders nih.gov
Phosphoinositide 3-Kinase (PI3K)Cancer nih.gov
Human Neutrophil Elastase (HNE)Inflammatory Disorders nih.gov

Non-clinical studies have explored the affinity of cinnoline derivatives for various receptors to identify their primary targets and potential off-target interactions.

Neurotransmitter Receptors: The cinnoline scaffold has been used to design compounds targeting receptors in the central nervous system. These include antagonists for the histamine (B1213489) H₃ receptor, which is an attractive target for cognitive and psychiatric disorders. nih.gov Furthermore, cinnoline derivatives have been designed as modulators of the γ-aminobutyric acid receptor A (GABA A) and have been evaluated for their binding affinities to serotonin (B10506) receptors (5-HT₂A and 5-HT₂C) and dopamine (B1211576) D₂ receptors. nih.gov

Other Receptors: A urea (B33335) derivative containing a cinnoline group was evaluated as a potential antagonist for the Vanilloid receptor subtype VR1 (TRPV1), a target for pain management. nih.govmdpi.com

By interacting with enzymes and receptors, this compound analogs can modulate intracellular signaling pathways. Mechanistic studies focus on how these compounds alter key cellular processes.

cAMP Signaling: As inhibitors of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), cinnoline derivatives can increase intracellular cAMP levels. nih.govmdpi.com This leads to a reduction in the production of inflammatory mediators, which is a key mechanism for their anti-inflammatory effects. nih.govmdpi.com

PI3K/Akt Pathway: Cinnoline derivatives developed as PI3K inhibitors directly interfere with the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for cell proliferation and survival, and its inhibition is a major strategy in cancer therapy. nih.gov

Neurotransmitter Release: By acting as antagonists at presynaptic histamine H₃ receptors, cinnoline derivatives can modulate the release of various neurotransmitters in the central nervous system, forming the basis of their potential therapeutic effects in neurological disorders. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov These studies involve synthesizing analogs of this compound and evaluating how structural modifications affect their biological activity.

SAR studies have established several design principles for modifying the cinnoline scaffold to enhance specific biological activities.

Substitution on the Cinnoline Core: The nature and position of substituents on the cinnoline ring system are critical. For a series of pyrazolo[4,3-c]cinnoline derivatives, it was found that electron-donating groups on an attached benzoyl ring enhanced anti-inflammatory activity, whereas electron-withdrawing groups were less effective. nih.gov

Linker Modification: The length and nature of linker groups connecting the cinnoline core to other pharmacophoric elements can significantly impact activity. In one study on pyrazolo[4,3-c]cinnolines, a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon increased anti-inflammatory activity. nih.gov

Introduction of Heterocyclic Moieties: The addition of other heterocyclic rings to the cinnoline scaffold is a common strategy. A series of cinnoline-3-carboxamide derivatives were modified with various five- or six-membered heterocycles at the 4-amino position to evaluate effects on antibacterial and anti-inflammatory activity. nih.govmdpi.com

Table 2: Impact of Structural Modifications on Cinnoline Derivative Activity

Structural ModificationObserved Effect on ActivityCompound SeriesReference
Electron-donating group on benzoyl ringIncreased anti-inflammatory activityPyrazolo[4,3-c]cinnolines nih.gov
Methylene spacer in linkerIncreased anti-inflammatory activityPyrazolo[4,3-c]cinnolines nih.gov
O-CH₂ group in linkerDecreased anti-inflammatory activityPyrazolo[4,3-c]cinnolines nih.gov
Para/meta substitution on terminal benzene (B151609) ringElevated EGFR/VEGFR2 inhibitory activity4-Anilino-quinazolines (related scaffold) mdpi.com

Research has identified specific structural features, or pharmacophores, within the cinnoline framework that are essential for biological activity.

In Vitro Investigation of Bioactivity Mechanisms

The cinnoline scaffold is a core component of various synthetic derivatives investigated for antimicrobial properties. Research has demonstrated that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens wisdomlib.orgnih.gov. The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the inhibition of essential bacterial processes.

One of the proposed mechanisms for the antibacterial action of cinnoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV ijprajournal.com. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming stable complexes with these enzymes and DNA, quinolone-class antibiotics, which are structurally related to cinnolines, prevent the resealing of DNA strands, leading to cell death ijprajournal.com. Docking studies with cinnoline derivatives suggest a similar mode of action, with favorable binding energies against targets like DNA gyrase ijprajournal.com.

Another target for antimicrobial action is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the biosynthesis of nucleic acids and amino acids ijprajournal.com. Inhibition of DHFR disrupts these pathways, thereby halting bacterial growth.

Furthermore, some cinnoline derivatives act as efflux pump inhibitors (EPIs) nih.gov. Bacterial efflux pumps are proteins that expel antibiotics from the cell, contributing to multidrug resistance. By inhibiting these pumps, cinnoline-based EPIs can restore the efficacy of conventional antibiotics nih.gov.

The antimicrobial activity is significantly influenced by the nature and position of substituents on the cinnoline ring. For example, halogen-substituted cinnoline derivatives have shown potent activity at lower concentrations nih.govnih.gov. Cinnoline-3-carboxamide derivatives and those bearing a sulphonamide moiety have also demonstrated significant antibacterial and antifungal activities nih.govnih.gov.

Table 1: Investigated Antimicrobial Activity of Cinnoline Derivatives

Derivative Class Target Organisms Proposed Mechanism of Action
Halogen-substituted cinnolines Gram-positive and Gram-negative bacteria Not specified, enhanced potency observed nih.govnih.gov
Cinnoline-3-carboxamides B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger Not specified, broad-spectrum activity nih.gov
Cinnoline Sulphonamides P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger Potential inhibition of para-aminobenzoic acid (PABA) utilization nih.gov
General Cinnolines Bacteria Inhibition of DNA gyrase and topoisomerase IV ijprajournal.com

Cinnoline derivatives have been investigated for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX) pnrjournal.comnih.gov. These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes nih.govbohrium.com.

The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs, as it may circumvent the gastrointestinal and cardiovascular side effects associated with selective COX-2 inhibitors and traditional NSAIDs nih.govbohrium.com. The methylsulfonyl group, as seen in 4-(methylsulfonyl)aniline (B1202210) derivatives, is a key pharmacophore that often confers selectivity for the COX-2 enzyme semanticscholar.orgdntb.gov.ua. Molecular modeling studies on related quinoline structures have shown that this methylsulfonyl substituent can fit into a secondary pocket of the COX-2 active site, interacting with key amino acid residues like Arg513, which contributes to its inhibitory potency and selectivity semanticscholar.org.

In vitro studies on various heterocyclic compounds, including quinolines and cinnolines, have confirmed their inhibitory effects on COX-1, COX-2, and 5-LOX enzymes nih.govresearchgate.net. For some novel quinoline-pyrazole hybrids, significant in vitro LOX inhibitory activity was observed, with some compounds showing higher selectivity towards COX-2 over COX-1 nih.gov. The anti-inflammatory activity of pyrazolo[4,3-c]cinnoline derivatives has also been demonstrated, with structure-activity relationship studies indicating that electron-donating groups on the benzoyl ring enhance activity pnrjournal.commdpi.com.

Inhibition of phosphodiesterase 4 (PDE4) represents another anti-inflammatory mechanism for cinnoline derivatives nih.gov. PDE4 is a key regulator of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Its inhibition leads to a reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) nih.gov.

The anticancer potential of cinnoline derivatives has been explored through various mechanistic pathways, primarily focusing on the inhibition of protein kinases and the induction of apoptosis. wisdomlib.orgtandfonline.com These compounds have shown cytotoxic effects against multiple tumor cell lines wisdomlib.org.

A significant area of research involves the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and angiogenesis mdpi.com. Cinnoline derivatives have been investigated as inhibitors of several key kinases:

Phosphoinositide 3-kinases (PI3Ks): A series of cinnoline derivatives were developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities. Inhibition of the PI3K/Akt signaling pathway is a critical target in cancer therapy as it is frequently dysregulated in human tumors nih.gov.

Bruton's Tyrosine Kinase (BTK): Cinnoline analogues have been studied as reversible BTK inhibitors, a target for B-cell malignancies nih.gov.

c-Met Kinase: Cinnoline derivatives have been identified as c-Met kinase inhibitors, which is implicated in tumor growth and metastasis nih.govscilit.com.

EGFR and HER-2: Related quinoline-based structures have been developed as dual-target inhibitors of EGFR and HER-2, both of which are important targets in breast and lung cancers rsc.org. Hydrazone compounds incorporating a 4-methylsulfonylbenzene scaffold have also been investigated for their potential to inhibit EGFR and HER2 nih.gov.

Another major anticancer mechanism for cinnoline derivatives is the induction of apoptosis , or programmed cell death. This is often achieved through the mitochondrial intrinsic pathway scispace.comresearchgate.netresearchgate.net. Studies have shown that these compounds can cause mitochondrial depolarization, generate reactive oxygen species (ROS), and activate caspases, which are key executioner proteins in the apoptotic cascade mdpi.comresearchgate.net. Specifically, the activation of caspase-3, -8, and -9 has been observed, along with changes in the expression levels of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax mdpi.comresearchgate.net.

Additionally, some cinnoline derivatives function as tubulin polymerization inhibitors nih.govelsevierpure.comresearchgate.net. By binding to tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis researchgate.net.

Table 2: Investigated Anticancer Mechanisms of Cinnoline Derivatives

Mechanism of Action Specific Target/Pathway Observed Effect
Kinase Inhibition PI3K/Akt Pathway Inhibition of tumor cell proliferation nih.gov
BTK Potential treatment for B-cell malignancies nih.gov
EGFR, HER2, VEGFR2 Inhibition of kinases involved in cell growth and angiogenesis nih.gov
Apoptosis Induction Mitochondrial Intrinsic Pathway Activation of caspases, altered Bcl-2/Bax ratio mdpi.comresearchgate.netresearchgate.net
Cell Cycle Disruption Tubulin Polymerization Cell cycle arrest at G2/M phase nih.govelsevierpure.comresearchgate.net

Beyond their antimicrobial, anti-inflammatory, and anticancer activities, cinnoline derivatives have been explored for their inhibitory effects on other specific molecular targets.

One such target is phosphodiesterase 10A (PDE10A) . The cinnoline scaffold has been identified as a useful building block for designing potent and selective PDE10A inhibitors nih.gov. PDE10A is highly expressed in the brain, and its inhibition is being investigated as a potential therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Huntington's disease nih.gov.

Cinnoline derivatives have also been designed as inhibitors of human neutrophil elastase (HNE) nih.gov. HNE is a serine protease involved in inflammatory processes, and its overactivity is implicated in conditions like chronic obstructive pulmonary disease (COPD). Studies have shown that certain cinnoline derivatives act as reversible competitive inhibitors of HNE nih.gov.

The diverse pharmacological profile of the cinnoline core structure allows for its application in targeting a variety of enzymes and receptors, highlighting its versatility as a pharmacophore in medicinal chemistry wisdomlib.orgnih.gov.

Investigation of Selectivity Profiles for Biological Targets

A crucial aspect of drug development is achieving selectivity for the intended biological target to maximize efficacy and minimize off-target effects. Research into cinnoline and related heterocyclic derivatives has placed a strong emphasis on investigating their selectivity profiles.

In the realm of anti-inflammatory agents, significant effort has been dedicated to developing compounds that selectively inhibit COX-2 over COX-1. The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore that confers COX-2 selectivity semanticscholar.org. Molecular modeling studies have elucidated the structural basis for this selectivity, showing how the bulky sulfonyl group can be accommodated in the larger active site of COX-2 but not COX-1 semanticscholar.org. In vitro assays for quinoline derivatives containing this group have confirmed high COX-2 selectivity indexes semanticscholar.org.

Similarly, in the development of kinase inhibitors for cancer therapy, selectivity is paramount to avoid toxicity associated with inhibiting multiple kinases. For example, optimization of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as PDE10A inhibitors led to compounds with significantly improved selectivity against PDE3, reducing the risk of off-target cardiovascular effects nih.gov. In the context of BTK inhibitors, research has focused on designing reversible inhibitors based on the cinnoline scaffold to potentially improve the safety profile compared to irreversible inhibitors like ibrutinib (B1684441) nih.gov.

The development of dual-target inhibitors also represents a strategy involving controlled selectivity. For instance, quinoline-based compounds have been designed to be dual inhibitors of EGFR and HER-2, which can be advantageous in treating certain types of cancer rsc.org. This approach requires careful structural modification to achieve potent activity against both targets while maintaining selectivity against other related kinases.

Computational tools and in vitro enzymatic assays are vital for determining these selectivity profiles, guiding the medicinal chemistry efforts to fine-tune the molecular structure of cinnoline derivatives for optimal target engagement and a favorable safety profile.

Synthetic Utility and Research Applications Non Clinical

4-(Methylsulfonyl)cinnoline as a Synthetic Building Block

The primary role of this compound in a non-clinical research context is as a synthetic intermediate. The electron-withdrawing nature of the adjacent ring nitrogen and the sulfonyl group itself activates the C4-position of the cinnoline (B1195905) ring, making it susceptible to nucleophilic attack.

This compound is an ideal precursor for creating diverse libraries of 4-substituted cinnoline derivatives. The synthesis of many biologically relevant cinnolines, such as those with amino, alkoxy, or thioether substituents at the C4-position, can be streamlined by using the methylsulfonyl derivative as a common intermediate. byu.edupnrjournal.com While its direct synthesis is not widely documented, a common route would involve the oxidation of a corresponding 4-(methylthio)cinnoline (B12898296), which in turn could be prepared from 4-chlorocinnoline (B183215). 4-Chlorocinnoline itself can be synthesized via methods like the diazotization of specific amino-alkyne precursors. researchgate.net

This building block approach allows researchers to introduce a wide array of functional groups onto the cinnoline core, facilitating structure-activity relationship (SAR) studies for various research targets.

The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, making this compound a highly effective reagent for undergoing nucleophilic aromatic substitution (SₙAr) reactions. Studies on analogous heterocyclic systems, such as quinazolines and quinoxalines, have shown that the methylsulfonyl moiety is readily displaced by both "hard" nucleophiles like amines and "soft" nucleophiles like thiols. byu.edu This reactivity allows for the facile introduction of various substituents at the C4 position.

This predictable reactivity makes it a valuable tool for chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on the cinnoline scaffold, leading to novel chemical entities for further investigation.

Table 1: Potential Organic Transformations Using this compound This table is illustrative and based on the known reactivity of methylsulfonyl groups on similar heterocyclic systems. byu.edu

Nucleophile Reagent Example Resulting 4-Substituted Cinnoline Product Potential Application Area
Amine Aniline 4-(Phenylamino)cinnoline Kinase Inhibitor Scaffolds
Thiol Thiophenol 4-(Phenylthio)cinnoline Antimicrobial Research
Azide Sodium Azide 4-Azidocinnoline Precursor for Chemical Probes

Role in Materials Science Research (If Applicable)

Based on a review of available literature, there are no specific documented applications of this compound in the field of materials science. While the parent cinnoline scaffold has been incorporated into polymers like poly(arylene ethynylene)s for potential chemosensing applications, the methylsulfonyl derivative itself has not been highlighted for creating new materials. mdpi.com Its primary utility remains within the domain of a synthetic intermediate for discrete molecules.

Application as Chemical Probes for Biological Systems

The cinnoline scaffold is a promising platform for the development of chemical probes, particularly fluorogenic probes that change their fluorescence properties in response to a biological event. nih.gov A key strategy in probe design involves the transformation of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one.

Research has demonstrated the development of a fluorogenic system based on the reduction of weakly fluorescent 4-azidocinnoline derivatives to their corresponding highly fluorescent 4-aminocinnoline counterparts. nih.govresearchgate.net The resulting 6-(4-cyanophenyl)cinnolin-4-amine, for instance, exhibits environment-sensitive fluorescence, making it a candidate for imaging in biological systems. nih.gov

In this context, this compound serves as a critical precursor. Its ability to be easily converted into 4-azidocinnoline (via reaction with sodium azide) or various 4-aminocinnolines (via reaction with primary or secondary amines) positions it as a key starting material for the synthesis of these and other novel chemical probes. byu.edunih.gov

Table 2: Role of this compound as a Precursor to Chemical Probes

Starting Material Reagent Intermediate/Probe Detection Principle
This compound Sodium Azide 4-Azidocinnoline Reduction to fluorescent amine nih.govresearchgate.net

Development of Analytical Standards

In any chemical research or development program, the availability of well-characterized analytical standards is crucial for ensuring the accuracy and reproducibility of results. sigmaaldrich.com An analytical reference standard is a highly purified and characterized substance used for purposes such as confirming the identity of a compound, calibrating analytical instruments, and quantifying the amount of a substance in a sample. biomol.com

Currently, this compound is not listed as a commercially available analytical reference material in major supplier catalogs. sigmaaldrich.com Therefore, any research laboratory that synthesizes or utilizes this compound would be required to prepare its own in-house or secondary standard. This process involves purifying the compound to a high degree and thoroughly characterizing it using methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity. This well-characterized sample would then serve as the benchmark for all subsequent experiments, including monitoring reaction progress and assessing the purity of synthesized derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.